molecular formula C19H19ClFN3O B2864551 4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine CAS No. 872581-71-0

4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine

Cat. No. B2864551
CAS RN: 872581-71-0
M. Wt: 359.83
InChI Key: BJUZORQNUAAVJG-UHFFFAOYSA-N
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Description

The compound “4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves several steps . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions due to the presence of the benzimidazole nucleus . These reactions can lead to a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Scientific Research Applications

Interaction with STING Protein

The compound has been found to bind with the human STING protein . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response. This interaction could potentially be used in the development of treatments for diseases related to the immune system.

Role in Antiviral Activity

Indole derivatives, which are structurally similar to your compound, have shown various biological activities, including antiviral properties . They have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Properties

Indole derivatives have also demonstrated anti-inflammatory properties . This suggests that your compound could potentially be used in the treatment of inflammatory diseases.

Anticancer Potential

Indole derivatives have shown anticancer properties . Therefore, it’s possible that your compound could be explored for its potential use in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that your compound could potentially be used in the development of treatments for HIV.

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties . This suggests that your compound could potentially be used in the treatment of diseases caused by oxidative stress.

Future Directions

The future directions for the research and development of “4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine” and similar compounds could include further exploration of their diverse biological and clinical applications . This could involve more detailed studies on their mechanisms of action, potential therapeutic uses, and safety profiles.

properties

IUPAC Name

4-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZORQNUAAVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

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